N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-fluorophenyl)sulfanyl-1-methylindole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2OS/c1-26-19-5-3-2-4-18(19)20(21(27)25-16-10-6-14(23)7-11-16)22(26)28-17-12-8-15(24)9-13-17/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNNJQJNKUEISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chlorophenyl group
- A fluorophenyl sulfanyl moiety
- An indole core
This unique combination may contribute to its biological efficacy.
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of anticancer research. The following sections summarize key findings related to its activity against various cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest |
| HeLa | 10.0 | Inhibition of proliferation |
These results indicate that the compound can effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
The mechanisms through which this compound exerts its anticancer effects include:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the G2/M phase transition, preventing cells from dividing.
- Inhibition of Key Oncogenic Pathways : Preliminary studies suggest that it may inhibit pathways such as PI3K/Akt and MAPK/ERK, which are critical for cancer cell survival and proliferation.
Study 1: Efficacy Against Lung Cancer
A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The authors reported an IC50 value of 12.5 μM, indicating potent activity against this cell line .
Study 2: Breast Cancer Cell Line Assessment
In another investigation involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 15.0 μM. The study highlighted that the compound induced significant apoptosis as evidenced by increased annexin V staining and activation of caspase-3 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
Compound A : N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide
- Structure : Features a 5-fluoroindole-2-carboxamide linked to a benzoylphenyl group.
- Molecular Weight : 359.12 g/mol (C₂₂H₁₅FN₂O₂) .
- Key Differences : Lacks the sulfanyl group and methyl substitution on the indole. The benzoylphenyl group introduces a ketone moiety, altering electronic properties compared to the target compound’s 4-fluorophenylsulfanyl group.
Compound B : N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide
- Structure: Contains a diaminopyrimidine-sulfanyl group instead of 4-fluorophenylsulfanyl.
- Crystallography : Intramolecular N–H⋯N hydrogen bonds form S(7) ring motifs, influencing crystal packing .
Compound C : 2-(Benzylsulfanyl)-N-(4-Chlorophenyl)-1-Methyl-1H-Indole-3-Carboxamide
Functional Group and Pharmacophore Analysis
Sulfanyl Group Variations
- Compound B (Diaminopyrimidine-sulfanyl): The pyrimidine ring allows for π-π stacking and additional hydrogen bonds, useful in enzyme inhibition .
- Compound C (Benzylsulfanyl) : The benzyl group offers hydrophobic interactions but lacks the electronegative fluorine atom, reducing polarity .
Carboxamide Modifications
- Target Compound : The 4-chlorophenylcarboxamide provides a rigid, planar structure conducive to aromatic stacking.
- Compound A (Benzoylphenylcarboxamide): The benzoyl group introduces a ketone, increasing rotational freedom but reducing hydrogen-bond donor capacity .
Physicochemical and Spectroscopic Properties
Preparation Methods
SNAr Reaction and Reductive Cyclization
The one-pot synthesis of 2-aminoindole-3-carboxamides, as demonstrated by Liu et al., provides a foundational framework. Adapting this method:
- SNAr Reaction : 2-Fluoro-5-nitrobenzene reacts with N-(4-chlorophenyl)cyanoacetamide under basic conditions (NaH/DMF) to form 2-cyano-2-(2-nitrophenyl)-N-(4-chlorophenyl)acetamide. This step exploits the electron-deficient aromatic ring for nucleophilic substitution.
- Reductive Cyclization : Treatment with FeCl3 and Zn in HCl reduces the nitro group to an amine, triggering cyclization via intramolecular attack of the amine on the nitrile, yielding 1-methyl-2-aminoindole-3-carboxamide.
Sulfanyl Group Introduction via Ullmann Coupling
The 2-amino group is replaced with a 4-fluorophenylsulfanyl moiety using a copper-catalyzed Ullmann reaction:
- Conditions : 2-Bromo-1-methylindole-3-carboxamide (derived from bromination of the 2-amino intermediate) reacts with 4-fluorothiophenol in the presence of CuI, L-proline, and K2CO3 in DMSO at 110°C for 24 hours.
- Yield : 60–75% after purification by silica gel chromatography.
Synthetic Route 2: Direct Functionalization of Preformed Indole Core
Bromination at Indole Position 2
A patent by Singh et al. outlines bromination strategies for indole derivatives:
Sulfanyl Group Installation via Nucleophilic Aromatic Substitution
The 2-bromo intermediate undergoes substitution with 4-fluorothiophenol:
- Conditions : K2CO3 in DMF at 80°C for 12 hours facilitates displacement, leveraging the electron-rich indole ring to activate the C–Br bond.
- Yield : 70–80% after recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Route 1 | SNAr + Ullmann | 60–75% | One-pot indole formation; modular | Requires bromination step |
| Route 2 | Bromination + SNAr | 70–80% | High regioselectivity | Sensitive to thiophenol nucleophilicity |
| Suzuki Coupling | Boronate coupling | 50–60% | Avoids harsh conditions | Low yield due to boronate instability |
Experimental Optimization and Challenges
Regioselectivity in Indole Bromination
Bromination at position 2 is favored due to the electron-donating methyl group at N1, which directs electrophilic substitution to the 2- and 3-positions. Polar solvents (CH3CN) enhance selectivity for the 2-position.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
